molecular formula C14H12N6O B11310643 N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide

N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11310643
M. Wt: 280.28 g/mol
InChI Key: BQKLSLUPRUCYHR-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a pyridin-4-ylmethyl group and a 1H-tetrazol-1-yl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-aminobenzoic acid with an appropriate acylating agent.

    Introduction of the Pyridin-4-ylmethyl Group: This step involves the alkylation of the benzamide core with pyridin-4-ylmethyl chloride under basic conditions.

    Tetrazole Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide core or the pyridin-4-ylmethyl group are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzoic acid, while reduction could produce N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzylamine.

Scientific Research Applications

N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide can be compared with other similar compounds, such as:

    N-(pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide: Similar structure but with the pyridinyl group at a different position.

    N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an amide.

    N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzylamine: Features an amine group instead of an amide.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H12N6O

Molecular Weight

280.28 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H12N6O/c21-14(16-9-11-4-6-15-7-5-11)12-2-1-3-13(8-12)20-10-17-18-19-20/h1-8,10H,9H2,(H,16,21)

InChI Key

BQKLSLUPRUCYHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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